1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Description
1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring:
- A 2-fluorophenyl group at position 1 of the pyrrolidinone ring.
- A benzimidazole moiety at position 4, linked via a 2-hydroxy-3-(3-methylphenoxy)propyl chain.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-18-7-6-8-21(13-18)34-17-20(32)16-31-25-12-5-3-10-23(25)29-27(31)19-14-26(33)30(15-19)24-11-4-2-9-22(24)28/h2-13,19-20,32H,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTSLUISMOWNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article synthesizes available research findings related to its biological activity, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, a benzimidazole moiety, and a pyrrolidinone core. Its unique arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit notable anti-cancer properties. For instance, studies on related benzimidazole derivatives have demonstrated the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown efficacy in reducing the proliferation of cancer cell lines through the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis .
- JNK Pathway Activation : It activates the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in apoptosis. The activation of JNK is associated with increased phosphorylation of pro-apoptotic factors and subsequent mitochondrial apoptotic cascades .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile is essential for understanding the compound's efficacy. Preliminary studies suggest that the compound may not be a substrate for P-glycoprotein (P-gp), which often mediates drug resistance in cancer therapies. This characteristic could enhance its bioavailability in therapeutic contexts .
In Vitro Studies
In vitro assays have provided insights into the biological activity of the compound:
- Cell Line Testing : The compound was tested on various human prostate cancer cell lines, demonstrating significant inhibition of cell growth. Notably, it was effective against P-gp-rich cell lines, indicating its potential as an anti-cancer agent resistant to common drug efflux mechanisms .
Data Table: Summary of Biological Activity
Comparison with Similar Compounds
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
Key Features :
- Core structure : Piperidin-4-ol instead of pyrrolidin-2-one.
- Substituents: Naphthalen-2-yloxy and quinolin-3-yl groups. Pharmacological Profile:
- Acts as a specific 5-HT1F antagonist with high binding affinity (Ki = 11–47 nM) .
- Comparison:
- The pyrrolidin-2-one core in the target compound may alter conformational flexibility compared to piperidin-4-ol.
Arylpiperazine-Pyrrolidin-2-one Derivatives (e.g., EP-40)
Key Features :
- Core structure : Pyrrolidin-2-one with arylpiperazine substituents.
Pharmacological Profile : - EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) exhibits antiarrhythmic activity via α-adrenolytic and antioxidant mechanisms .
- Other analogs (e.g., compound 7 in ) bind α1-ARs with pKi = 7.13.
Comparison : - The target compound replaces the arylpiperazine with a benzimidazole, which may shift activity toward 5-HT receptors or other GPCRs.
- The 2-fluorophenyl group enhances metabolic stability and binding affinity compared to non-fluorinated analogs .
Benzimidazole-Pyrrolidinone Hybrids
Key Features :
- Example: 1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one .
- Substituents: tert-butyl and o-tolyloxy groups.
Comparison : - The fluorophenyl group may confer higher electronegativity and stronger π-π stacking interactions compared to tert-butyl.
Structure–Activity Relationship (SAR) Analysis
Pharmacological Potential and Competitive Advantages
- Cardiovascular Activity : Pyrrolidin-2-one derivatives like EP-40 demonstrate antiarrhythmic effects, which the target compound may share due to structural overlap .
- Synthetic Feasibility: Methods from (e.g., coupling benzimidazole to pyrrolidinone via hydroxypropyl linkers) could streamline synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
